3-[4-(tert-butyl)phenyl]-10-[(E)-3-phenyl-2-propenoyl]-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
3-[4-(tert-butyl)phenyl]-10-[(E)-3-phenyl-2-propenoyl]-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a cinnamoyl group, and a pyridinyl group
Preparation Methods
The synthesis of 3-[4-(tert-butyl)phenyl]-10-[(E)-3-phenyl-2-propenoyl]-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-tert-butylbenzaldehyde with cinnamoyl chloride in the presence of a base, followed by cyclization with 3-aminopyridine. The reaction conditions typically include the use of solvents such as acetonitrile or dichloromethane and catalysts like indium chloride . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under specific conditions.
Scientific Research Applications
3-[4-(tert-butyl)phenyl]-10-[(E)-3-phenyl-2-propenoyl]-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-[4-(tert-butyl)phenyl]-10-[(E)-3-phenyl-2-propenoyl]-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. It is known to bind to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects . Additionally, it may interact with other neurotransmitter systems, contributing to its antipsychotic properties.
Comparison with Similar Compounds
Similar compounds include other dibenzo[b,e][1,4]diazepinones such as:
- 11-(4-tert-butyl-phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-dibenzo[b,e][1,4]diazepin-1-one
- 3-(4-tert-butylphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the cinnamoyl and pyridinyl groups in 3-[4-(tert-butyl)phenyl]-10-[(E)-3-phenyl-2-propenoyl]-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
9-(4-tert-butylphenyl)-5-[(E)-3-phenylprop-2-enoyl]-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O2/c1-37(2,3)29-18-16-26(17-19-29)28-22-31-35(33(41)23-28)36(27-12-9-21-38-24-27)40(32-14-8-7-13-30(32)39-31)34(42)20-15-25-10-5-4-6-11-25/h4-21,24,28,36,39H,22-23H2,1-3H3/b20-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPORFGFFQCQFIT-HMMYKYKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C=CC5=CC=CC=C5)C6=CN=CC=C6)C(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)/C=C/C5=CC=CC=C5)C6=CN=CC=C6)C(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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